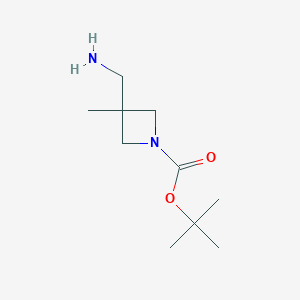

Tert-butyl 3-(aminomethyl)-3-methylazetidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-(aminomethyl)-3-methylazetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-9(2,3)14-8(13)12-6-10(4,5-11)7-12/h5-7,11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUSZXESXGDKVCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(C1)C(=O)OC(C)(C)C)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70725551 | |

| Record name | tert-Butyl 3-(aminomethyl)-3-methylazetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70725551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1158758-85-0 | |

| Record name | tert-Butyl 3-(aminomethyl)-3-methylazetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70725551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 3-(aminomethyl)-3-methylazetidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of Tert-butyl 3-(aminomethyl)-3-methylazetidine-1-carboxylate for Drug Development Professionals

Executive Summary

Tert-butyl 3-(aminomethyl)-3-methylazetidine-1-carboxylate is a key chemical building block, featuring a structurally rigid azetidine core functionalized with a protected primary amine and a quaternary carbon center. Its unique topology makes it a valuable scaffold in medicinal chemistry for the synthesis of novel therapeutic agents. The ultimate success of any drug candidate derived from this scaffold is, however, fundamentally governed by its physicochemical properties. These properties—namely ionization state (pKa), lipophilicity (logP/logD), and aqueous solubility—dictate the molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

This guide provides a comprehensive technical overview of the core physicochemical properties of Tert-butyl 3-(aminomethyl)-3-methylazetidine-1-carboxylate. It moves beyond a simple data sheet to offer field-proven, step-by-step experimental protocols for the accurate determination of these parameters. By explaining the causality behind methodological choices, this document serves as a practical resource for researchers, scientists, and drug development professionals aiming to leverage this scaffold in their discovery programs.

Chemical Identity and Core Properties

A precise understanding of the molecule's structure and fundamental properties is the foundation of its application in drug design.

Structure and Identifiers

-

IUPAC Name: tert-butyl 3-(aminomethyl)-3-methylazetidine-1-carboxylate

-

CAS Number: 1158758-85-0[1]

-

Molecular Formula: C₁₀H₂₀N₂O₂

-

Molecular Weight: 200.28 g/mol [1]

-

Chemical Structure:

Summary of Physicochemical Parameters

The following table summarizes the key physicochemical data for the title compound. While some parameters can be accurately calculated, properties like pKa and solubility are best confirmed through empirical measurement for which protocols are provided in Section 4.0.

| Parameter | Value | Type | Significance in Drug Discovery |

| Molecular Weight | 200.28 g/mol [1] | Intrinsic | Influences diffusion and membrane passage; well within lead-like space. |

| pKa | ~9-10 (Predicted) | Experimental | Governs ionization at physiological pH, impacting solubility and cell permeability. |

| XLogP3 | 0.6[1] | Calculated | A measure of lipophilicity for the neutral form; suggests high hydrophilicity. |

| logD at pH 7.4 | < 0 (Predicted) | Experimental | More relevant measure of lipophilicity at physiological pH, indicating solubility preference for the aqueous phase. |

| Polar Surface Area (PSA) | 55.6 Ų[1] | Calculated | Influences membrane permeability; value suggests potential for good oral absorption. |

| Aqueous Solubility | High (Predicted) | Experimental | Critical for formulation and achieving sufficient concentration at the target site. |

The Role of Physicochemical Properties in Drug Discovery

The journey from a chemical scaffold to a viable drug is a multi-parameter optimization challenge. The properties of pKa, lipophilicity, and solubility are not independent variables but are deeply interconnected, forming the foundation of a compound's ADME profile.[2]

-

pKa (Ionization Constant): The pKa defines the pH at which a molecule is 50% ionized.[3] For Tert-butyl 3-(aminomethyl)-3-methylazetidine-1-carboxylate, the primary amine is the key basic center. Its pKa will determine the extent of positive charge at physiological pH (~7.4). This charge significantly enhances aqueous solubility but can limit passive diffusion across lipid membranes, a classic trade-off in drug design.[2]

-

Lipophilicity (logP/logD): Lipophilicity, or "greasiness," is a measure of how well a compound partitions between a lipid-like environment (n-octanol) and water.[4] LogP describes the neutral species, while logD is the more physiologically relevant metric as it accounts for all ionic species at a given pH.[5] A balanced logD is crucial; too high, and the compound suffers from poor solubility and high metabolic clearance, while too low can result in poor membrane permeability and absorption.[4]

-

Aqueous Solubility: This is the maximum concentration a compound can achieve in an aqueous solution and is a prerequisite for absorption.[6] Poor solubility is a primary reason for compound attrition in development. In early discovery, kinetic solubility is often measured as it provides a rapid, high-throughput assessment suitable for ranking large numbers of compounds when material is limited.[7][8]

Experimental Determination of Key Physicochemical Parameters

The following sections detail robust, self-validating protocols for the experimental determination of pKa, logD, and kinetic solubility.

Determination of Acid Dissociation Constant (pKa)

Principle: The UV-Vis absorbance spectrum of a molecule often changes as its ionization state shifts. By measuring the absorbance across a wide pH range, a titration curve can be generated. The inflection point of this sigmoid curve corresponds to the pKa.[9] This method is highly amenable to a 96-well plate format for medium-throughput analysis.[10]

Methodology: UV-Metric Titration

-

Preparation of Reagents:

-

Prepare a series of universal aqueous buffers covering a pH range from 1.0 to 13.0.[10]

-

Prepare a 10 mM stock solution of the test compound in DMSO.

-

-

Plate Preparation:

-

Dispense 198 µL of each buffer into triplicate wells of a UV-transparent 96-well microplate.

-

-

Compound Addition:

-

Add 2 µL of the DMSO stock solution to each well, achieving a final concentration of 100 µM. Mix thoroughly by agitation.

-

-

Spectrophotometric Measurement:

-

Measure the full UV-Vis absorbance spectrum (e.g., 250-500 nm) for each well using a plate reader.

-

-

Data Analysis:

-

For each well, identify a wavelength with a significant change in absorbance across the pH range.

-

Plot absorbance at this wavelength versus the pH of the buffer.

-

Fit the data to a sigmoidal dose-response equation. The pH at the inflection point of the curve is the experimental pKa.[9]

-

Visualization: pKa Determination Workflow

Caption: Workflow for pKa determination via UV-metric titration.

Determination of Lipophilicity (logD)

Principle: The shake-flask method is the gold-standard for determining lipophilicity.[10] It directly measures the partitioning of a compound between n-octanol and a physiologically relevant aqueous buffer (e.g., PBS at pH 7.4). The ratio of concentrations at equilibrium defines the distribution coefficient, D. LogD is the base-10 logarithm of this ratio.

Methodology: Shake-Flask Method for logD at pH 7.4

-

Solvent Preparation:

-

Prepare n-octanol and Phosphate-Buffered Saline (PBS, pH 7.4).

-

Pre-saturate the solvents: mix equal volumes of n-octanol and PBS, shake vigorously for 24 hours, and then allow the layers to separate completely. This is a critical step to ensure thermodynamic equilibrium.[11]

-

-

Sample Preparation:

-

Prepare a 1 mg/mL stock solution of the compound in the pre-saturated n-octanol.

-

-

Partitioning:

-

In a glass vial, combine 1 mL of the compound stock solution with 1 mL of pre-saturated PBS.

-

Shake the vial vigorously for at least 2 hours at a controlled temperature (e.g., 25°C) to allow the compound to reach equilibrium between the two phases.

-

-

Phase Separation:

-

Centrifuge the vial at high speed (e.g., 3000 x g for 15 minutes) to ensure complete separation of the aqueous and organic layers.

-

-

Quantification:

-

Carefully sample a known volume from both the n-octanol and the PBS layers.

-

Determine the concentration of the compound in each sample using a validated analytical method, such as HPLC-UV, against a standard curve.[11]

-

-

Calculation:

-

Calculate logD using the formula: logD = log₁₀ ( [Concentration in Octanol] / [Concentration in PBS] )

-

Visualization: logD Determination Workflow

Caption: Workflow for logD determination via the shake-flask method.

Determination of Aqueous Solubility

Principle: In early drug discovery, kinetic solubility is a more practical measure than thermodynamic solubility.[7] It measures the concentration at which a compound, introduced from a concentrated organic solvent stock (e.g., DMSO), begins to precipitate in an aqueous buffer.[8] Nephelometry, which measures light scattering caused by insoluble particles, is a rapid and common detection method.[12]

Methodology: High-Throughput Kinetic Solubility Assay (Nephelometry)

-

Preparation:

-

Prepare a high-concentration (e.g., 20 mM) stock solution of the compound in 100% DMSO.[12]

-

Prepare the desired aqueous buffer (e.g., PBS, pH 7.4).

-

-

Plate Setup:

-

Dispense the aqueous buffer into the wells of a 96-well microplate.

-

Add a small volume (e.g., 2 µL) of the DMSO stock solution to the buffer to achieve the highest desired test concentration.[12]

-

-

Serial Dilution & Incubation:

-

Perform a serial dilution across the plate to create a range of compound concentrations.

-

Incubate the plate at a controlled temperature (e.g., 25°C) with shaking for a set period (e.g., 2 hours) to allow for precipitation.[12]

-

-

Detection:

-

Measure the light scattering in each well using a nephelometer.[7]

-

-

Data Analysis:

-

Plot the nephelometry signal against the compound concentration.

-

The kinetic solubility is defined as the concentration at which the light scattering signal begins to rise significantly above the baseline, indicating the onset of precipitation.

-

Visualization: Kinetic Solubility Workflow

Caption: Workflow for kinetic solubility via nephelometry.

Interpreting the Data: Implications for Drug Development

-

pKa and Solubility: The primary amine on the scaffold is predicted to have a pKa in the range of 9-10. At physiological pH 7.4, it will be predominantly protonated and positively charged. This charge is highly favorable for aqueous solubility, suggesting that compounds derived from this scaffold are unlikely to fail due to poor solubility alone.

-

Lipophilicity and Permeability: The calculated XLogP3 of 0.6 indicates that the parent scaffold is highly hydrophilic.[1] While beneficial for solubility, this low lipophilicity may present a challenge for passive permeability across the lipid bilayers of cell membranes. The measured logD at pH 7.4 will likely be even lower (negative) due to the positive charge. Therefore, medicinal chemistry efforts may focus on adding lipophilic groups to increase the logD into a more optimal range (typically 1-3) for oral absorption, while carefully monitoring the impact on solubility.

-

Integrated View: Tert-butyl 3-(aminomethyl)-3-methylazetidine-1-carboxylate represents a starting point with excellent solubility characteristics but low intrinsic lipophilicity. It is an ideal scaffold for building molecules where maintaining solubility is a key concern, but it requires a strategic approach to modulate lipophilicity to achieve the necessary balance for good membrane permeability and overall drug-like properties.

Conclusion

Tert-butyl 3-(aminomethyl)-3-methylazetidine-1-carboxylate is a promising building block for drug discovery, characterized by a low molecular weight, high polarity, and a basic center that confers excellent aqueous solubility. A thorough understanding and experimental validation of its key physicochemical properties—pKa, logD, and solubility—are critical for successfully guiding lead optimization campaigns. The protocols and insights provided in this guide offer a robust framework for researchers to generate high-quality data, enabling informed decisions and accelerating the development of new therapeutics derived from this valuable scaffold.

References

- SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013).

- AxisPharm. Kinetic Solubility Assays Protocol.

- Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- BLD Pharm. tert-Butyl 3-(methylamino)azetidine-1-carboxylate hydrochloride.

- Chongqing Chemdad. tert-butyl 3-(aminomethyl)-3-methylazetidine-1-carboxylate.

- ACD/Labs. LogP—Making Sense of the Value.

- Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. (2014).

- WuXi AppTec. Kinetic & Thermodynamic Solubility Testing.

- tert-butyl 3-(aminomethyl)-3-(hydroxymethyl)azetidine-1-carboxylate.

- Acros Pharmatech. tert-Butyl 3-amino-3-methylazetidine-1-carboxylate.

- ChemBK. tert-butyl 3-(MethylaMino)azetidine-3-carboxylate hydrochloride. (2024).

- BLDpharm. tert-Butyl 3-(aminomethyl)azetidine-1-carboxylate.

- ResearchGate. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery.

- Prediction of pKa values of small molecules via graph neural networks. (n.d.).

- Cambridge MedChem Consulting. LogD. (2019).

- Chemistry For Everyone. How To Determine PKA Of Organic Compounds? (2025).

- NIH. Development of Methods for the Determination of pKa Values. (2013).

- Agilent. Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System.

- PubMed. pKa prediction for small molecules: an overview of experimental, quantum, and machine learning-based approaches. (2025).

- Rupp, M. Predicting the pKa of Small Molecules.

Sources

- 1. echemi.com [echemi.com]

- 2. pKa prediction for small molecules: an overview of experimental, quantum, and machine learning-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mrupp.info [mrupp.info]

- 4. acdlabs.com [acdlabs.com]

- 5. LogD | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 6. pharmatutor.org [pharmatutor.org]

- 7. enamine.net [enamine.net]

- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 9. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. agilent.com [agilent.com]

- 12. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

An In-depth Technical Guide to tert-Butyl 3-(Aminomethyl)-3-methylazetidine-1-carboxylate (CAS 1158758-85-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 3-(aminomethyl)-3-methylazetidine-1-carboxylate, registered under CAS number 1158758-85-0, is a synthetically versatile bifunctional building block of significant interest in medicinal chemistry. Its rigid four-membered azetidine core, substituted with a primary amine and a protected secondary amine, offers a unique three-dimensional scaffold for the design of novel therapeutic agents. The presence of the tert-butyloxycarbonyl (Boc) protecting group allows for selective manipulation of the primary amine, making it an ideal starting material for the synthesis of more complex molecules. This guide provides a comprehensive overview of the properties, synthesis, and potential applications of this compound, with a focus on its role in drug discovery and development.

Physicochemical Properties

The fundamental physicochemical properties of tert-butyl 3-(aminomethyl)-3-methylazetidine-1-carboxylate are summarized in the table below. These properties are essential for its handling, storage, and application in chemical synthesis.

| Property | Value | Reference |

| CAS Number | 1158758-85-0 | |

| Molecular Formula | C₁₀H₂₀N₂O₂ | [1] |

| Molecular Weight | 200.28 g/mol | [1] |

| Appearance | Solid | [1] |

| Purity | Typically >95% | [2] |

Synthesis and Chemical Reactivity

One common approach involves the construction of the azetidine ring followed by functional group interconversion at the 3-position. For instance, a precursor such as 1-Boc-3-azetidinone can be used to introduce the methyl and aminomethyl groups.

The chemical reactivity of this compound is dominated by the primary amine and the Boc-protected secondary amine. The primary amine can undergo a wide range of reactions, including:

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

-

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

The Boc-protecting group is stable under many reaction conditions but can be readily removed under acidic conditions (e.g., trifluoroacetic acid or hydrochloric acid) to liberate the secondary amine for further functionalization. This orthogonal reactivity is a key feature that makes this building block valuable in multi-step syntheses.

Role in Medicinal Chemistry and Drug Discovery

The azetidine scaffold is a "privileged" motif in medicinal chemistry, meaning it is a structural framework that is frequently found in biologically active compounds.[3] Azetidine-containing compounds have been reported to exhibit a wide range of pharmacological activities, including anticancer, antibacterial, and antiviral properties, and they are also used in treatments for central nervous system disorders.[3]

tert-Butyl 3-(aminomethyl)-3-methylazetidine-1-carboxylate serves as a crucial starting material for the synthesis of novel azetidine derivatives with potential therapeutic applications. The geminal methyl and aminomethyl substitution at the 3-position provides a unique steric and electronic environment that can be exploited to fine-tune the pharmacological properties of the final compound.

While specific drugs or clinical candidates synthesized directly from CAS 1158758-85-0 are not prominently featured in publicly accessible literature, the application of structurally similar azetidine building blocks provides a strong indication of its potential. For example, derivatives of 3-amino-3-cyanoazetidine have been investigated as building blocks for anticancer agents and sphingosine-1-phosphate (S1P) receptor agonists, which are of interest for treating multiple sclerosis.[1]

The logical workflow for utilizing this building block in a drug discovery program is illustrated in the following diagram:

Caption: Workflow for the utilization of tert-Butyl 3-(aminomethyl)-3-methylazetidine-1-carboxylate in drug discovery.

Experimental Protocol: Representative Sulfonamide Synthesis

The following is a representative, generalized protocol for the synthesis of a sulfonamide derivative using a primary amine-containing building block like tert-butyl 3-(aminomethyl)-3-methylazetidine-1-carboxylate. This protocol is based on standard organic synthesis techniques.

Materials:

-

tert-Butyl 3-(aminomethyl)-3-methylazetidine-1-carboxylate

-

Aryl or alkyl sulfonyl chloride

-

A non-nucleophilic base (e.g., triethylamine, diisopropylethylamine)

-

Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve tert-butyl 3-(aminomethyl)-3-methylazetidine-1-carboxylate (1.0 equivalent) in the anhydrous aprotic solvent.

-

Addition of Base: Add the non-nucleophilic base (1.1-1.5 equivalents) to the solution and stir for 5-10 minutes at room temperature.

-

Addition of Sulfonyl Chloride: Dissolve the sulfonyl chloride (1.0-1.1 equivalents) in the anhydrous aprotic solvent and add it dropwise to the reaction mixture at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired sulfonamide derivative.

-

Characterization: Characterize the purified product by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Suppliers

tert-Butyl 3-(aminomethyl)-3-methylazetidine-1-carboxylate is commercially available from a number of suppliers specializing in chemical building blocks for research and development. A partial list of suppliers includes:

-

CymitQuimica[1]

-

TCI Chemicals[2]

-

Atomax Chemicals Co., Ltd.

-

ChemBridge Corporation

-

Apollo Scientific

-

Chongqing Chemdad

Pricing and availability are subject to change and should be confirmed with the respective suppliers.

Conclusion

tert-Butyl 3-(aminomethyl)-3-methylazetidine-1-carboxylate is a valuable and versatile building block for the synthesis of novel azetidine-containing compounds in the context of drug discovery. Its unique structural features and orthogonal reactivity make it an attractive starting material for the generation of diverse chemical libraries for biological screening. While direct biological activity data for this specific compound is limited, its utility as a synthetic intermediate is well-established by analogy to structurally related compounds. Researchers in medicinal chemistry and drug development can leverage this building block to explore new chemical space and design next-generation therapeutic agents.

References

- 1. Tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate | 1254120-12-1 | Benchchem [benchchem.com]

- 2. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tert-butyl 3-(MethylaMino)azetidine-3-carboxylate hydrochloride [chembk.com]

Molecular weight and formula of Tert-butyl 3-(aminomethyl)-3-methylazetidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Tert-butyl 3-(aminomethyl)-3-methylazetidine-1-carboxylate, a key building block in modern medicinal chemistry. We will delve into its chemical properties, synthesis, safety protocols, and applications, offering insights for its effective use in research and drug development.

Core Molecular Attributes

Tert-butyl 3-(aminomethyl)-3-methylazetidine-1-carboxylate is a disubstituted azetidine derivative featuring a pivotal primary amine and a methyl group at the 3-position, with the azetidine nitrogen protected by a tert-butoxycarbonyl (Boc) group. This structure offers a unique three-dimensional scaffold that is increasingly sought after in the design of novel therapeutics.

Key Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C10H20N2O2 | [1] |

| Molecular Weight | 200.28 g/mol | [1] |

| CAS Number | 1158758-85-0 | [1][2] |

| Predicted Boiling Point | 242.5 ± 33.0 °C | |

| Appearance | White to off-white solid | [3][4] |

Synthesis and Mechanism

The synthesis of substituted azetidines is a critical aspect of their utility. While a specific, publicly available, step-by-step synthesis for Tert-butyl 3-(aminomethyl)-3-methylazetidine-1-carboxylate is not detailed in the provided search results, a general approach can be inferred from the synthesis of related compounds, such as tert-butyl 3-oxoazetidine-1-carboxylate, which often serves as a key intermediate.[5][6]

A plausible synthetic route would likely involve the construction of the core azetidine ring, followed by the introduction of the methyl and aminomethyl groups at the 3-position. The Boc protecting group is crucial for modulating the reactivity of the azetidine nitrogen during these synthetic transformations.

Illustrative Synthetic Workflow

Sources

- 1. capotchem.com [capotchem.com]

- 2. echemi.com [echemi.com]

- 3. kishida.co.jp [kishida.co.jp]

- 4. chembk.com [chembk.com]

- 5. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1-Boc-3-azetidinone | 398489-26-4 [chemicalbook.com]

Solubility and Stability of Boc-Protected 3-Amino-3-Methylazetidine Derivatives: A Guide for Drug Development Professionals

An In-Depth Technical Guide:

Executive Summary

The 3-amino-3-methylazetidine scaffold is an increasingly important building block in modern medicinal chemistry, valued for its ability to introduce conformational rigidity and improve physicochemical properties in drug candidates.[1] Protecting the primary amine with a tert-butoxycarbonyl (Boc) group is a standard synthetic strategy, enabling selective reactions at other positions. However, the introduction of the lipophilic and acid-labile Boc group fundamentally alters the molecule's solubility and stability profiles. This guide provides an in-depth analysis of these properties, offering both theoretical grounding and practical, field-proven protocols for researchers, scientists, and drug development professionals. We will explore the causal relationships between molecular structure and experimental outcomes, providing a framework for anticipating challenges and designing robust experimental plans.

Core Physicochemical Principles

Understanding the solubility and stability of Boc-protected 3-amino-3-methylazetidine begins with an analysis of its constituent parts: the azetidine ring, the methyl group, and the Boc protecting group.

-

The Azetidine Ring: This strained, four-membered nitrogen-containing heterocycle is polar and hydrophilic.[2] The nitrogen atom is basic, with a pKa that renders it protonated at physiological pH. This protonation is a key driver of aqueous solubility.[3]

-

The 3-Methyl Group: The addition of a methyl group at the C3 position increases the molecule's lipophilicity (fat-solubility) and shields the adjacent amine, potentially influencing its basicity and reactivity.

-

The tert-Butoxycarbonyl (Boc) Group: As a protecting group, the Boc moiety converts the primary amine into a carbamate, which is significantly less basic and less nucleophilic.[4][5] The bulky and greasy tert-butyl component dramatically increases lipophilicity, thereby reducing aqueous solubility. Crucially, the Boc group is designed to be stable under basic and nucleophilic conditions but is readily cleaved under acidic conditions.[4][6][7]

The interplay of these three components results in a molecule of moderate polarity with a pronounced dependence on pH for aqueous solubility and a critical vulnerability to acidic environments for stability.

Solubility Profile and Determination

Aqueous solubility is a critical parameter that directly impacts a compound's bioavailability and suitability for in vitro assays.[8][9] For Boc-protected 3-amino-3-methylazetidine derivatives, solubility is a delicate balance between the polar azetidine core and the lipophilic substituents.

Theoretical Considerations

-

pH-Dependent Solubility: The unmasked azetidine nitrogen is the primary determinant of pH-dependent solubility. In acidic media (pH < pKa), the nitrogen becomes protonated, forming a more soluble salt.[3] The Boc-protected amine, being a non-basic carbamate, does not contribute to this effect. Therefore, the overall aqueous solubility of the molecule is expected to increase at lower pH values.

-

Solvent Polarity: In organic solvents, the principle of "like dissolves like" governs solubility. The molecule's dual nature—polar ring, nonpolar substituents—suggests good solubility in polar aprotic solvents like DMSO and DMF, and moderate solubility in polar protic solvents like methanol and ethanol. It is expected to have poor solubility in nonpolar solvents such as hexanes or toluene.

-

Solid-State Form: The physical form of the solid material significantly impacts solubility. Amorphous (non-crystalline) forms are generally more soluble than their stable crystalline counterparts due to lower lattice energy.[8] It is crucial to characterize the solid form when conducting solubility studies to ensure reproducibility.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for measuring equilibrium solubility, providing a thermodynamically accurate value.[10][11]

Objective: To determine the maximum concentration of the compound that can be dissolved in a specific solvent at equilibrium.

Methodology:

-

Preparation: Add an excess amount of the solid compound to a known volume of the test solvent (e.g., phosphate-buffered saline pH 7.4, 0.1N HCl, water) in a sealed vial.

-

Causality Note: Using an excess of solid ensures that a saturated solution is formed, which is a prerequisite for measuring equilibrium solubility.

-

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium. A minimum of 24 hours is standard, but 48-72 hours may be necessary for highly crystalline compounds.[11]

-

Trustworthiness Check: To validate that equilibrium has been reached, samples can be taken at multiple time points (e.g., 24h, 48h). Equilibrium is confirmed when the measured concentration no longer changes over time.

-

-

Phase Separation: Separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., 0.22 µm PTFE).

-

Causality Note: Filtration is critical to remove any fine particulates that could falsely elevate the measured concentration.

-

-

Quantification: Accurately dilute the filtered supernatant and determine the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the solubility based on the measured concentration and the dilution factor. Report the results in units such as mg/mL or µM.

Predicted Solubility and Data Summary

The following table summarizes the expected qualitative solubility of a typical Boc-protected 3-amino-3-methylazetidine derivative in common laboratory solvents.

| Solvent | Type | Predicted Solubility | Rationale |

| Water (pH 7.0) | Polar Protic | Low to Sparingly Soluble | Lipophilic Boc and methyl groups dominate. |

| 0.1 M HCl (aq) | Acidic Aqueous | Moderately Soluble | Protonation of the azetidine nitrogen enhances solubility.[3] |

| DMSO | Polar Aprotic | Highly Soluble | Excellent solvent for a wide range of organic molecules.[3] |

| Methanol / Ethanol | Polar Protic | Soluble | Good balance of polarity to dissolve the entire molecule. |

| Dichloromethane | Moderately Polar | Soluble | Effective at dissolving moderately polar organic compounds. |

| Hexanes | Nonpolar | Insoluble | Insufficient polarity to overcome the polar azetidine core. |

Visualization: Solubility Determination Workflow

Caption: Workflow for Thermodynamic Solubility Determination.

Stability Profile and Assessment

Stability testing is a regulatory requirement and a critical component of drug development, used to determine appropriate storage conditions and shelf-life.[12][13] The primary stability concern for this class of compounds is the acid-lability of the Boc protecting group.

Theoretical Considerations: Degradation Pathways

The Boc group is cleaved under acidic conditions through a mechanism involving protonation of the carbamate carbonyl, followed by the elimination of the stable tert-butyl cation and subsequent decarboxylation to release the free amine.[5][7]

-

Acidic Conditions: Rapid degradation is expected. Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) will cause complete deprotection, even at room temperature.[4][7]

-

Basic Conditions: The Boc group is generally stable to basic and nucleophilic conditions, making degradation unlikely.[4][6]

-

Thermal Stress: In the absence of acid, the Boc group is thermally stable at typical pharmaceutical storage and processing temperatures (e.g., up to 40-50°C).[14]

-

Oxidative and Photolytic Stress: While the core structure is not inherently susceptible to oxidation or photolysis, these conditions should be tested as part of a comprehensive stability assessment.

Experimental Protocol: Forced Degradation Study

Forced degradation (or stress testing) intentionally exposes the compound to harsh conditions to identify likely degradation products and degradation pathways.[15][16]

Objective: To assess the intrinsic stability of the compound and identify potential degradation products.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions: Aliquot the stock solution into separate vials and apply the following stress conditions:

-

Acid Hydrolysis: Add 0.1 M HCl. Incubate at 40°C.

-

Base Hydrolysis: Add 0.1 M NaOH. Incubate at 40°C.

-

Oxidation: Add 3% hydrogen peroxide (H₂O₂). Incubate at room temperature.

-

Thermal Stress: For the solid state, store the powder at 60°C. For the solution state, heat the stock solution at 60°C.

-

Photostability: Expose the solid powder and solution to light according to ICH Q1B guidelines.

-

-

Time Points: Sample from each vial at various time points (e.g., 0, 2, 8, 24 hours).

-

Causality Note: Multiple time points allow for an understanding of the degradation kinetics.

-

-

Sample Quenching: For acid and base samples, neutralize them by adding an equimolar amount of base or acid, respectively, to stop the degradation reaction before analysis.

-

Analysis: Analyze all samples by a stability-indicating HPLC method (a method capable of separating the parent compound from its degradants). Use a photodiode array (PDA) detector to assess peak purity and LC-MS to identify the mass of any degradation products.

-

Reporting: Report the percentage of the parent compound remaining and the percentage of major degradants formed under each condition.

Predicted Stability and Data Summary

| Condition | Temperature | Expected Outcome | Primary Degradant |

| 0.1 M HCl | 40°C | Rapid Degradation | 3-Amino-3-methylazetidine |

| 0.1 M NaOH | 40°C | Stable | N/A |

| 3% H₂O₂ | RT | Likely Stable | N/A (or minor N-oxide) |

| Heat (Solid) | 60°C | Stable | N/A |

| Light (ICH Q1B) | RT | Likely Stable | N/A |

Visualizations: Stability Factors and Mechanism

Caption: Key Factors Influencing Compound Stability.

Sources

- 1. mdpi.com [mdpi.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 6. Boc-Protected Amino Groups [organic-chemistry.org]

- 7. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 8. solvescientific.com.au [solvescientific.com.au]

- 9. ascendiacdmo.com [ascendiacdmo.com]

- 10. researchgate.net [researchgate.net]

- 11. lup.lub.lu.se [lup.lub.lu.se]

- 12. japsonline.com [japsonline.com]

- 13. qbdgroup.com [qbdgroup.com]

- 14. researchgate.net [researchgate.net]

- 15. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]

- 16. gmpsop.com [gmpsop.com]

Topic: Potential Biological Activities of Substituted 3-Amino-3-Methylazetidines

An In-depth Technical Guide

Authored For: Researchers, Scientists, and Drug Development Professionals From: A Senior Application Scientist

Abstract

The azetidine ring, a four-membered nitrogen-containing heterocycle, represents a "privileged" scaffold in modern medicinal chemistry. Its strained, three-dimensional structure offers a unique conformational rigidity that can enhance binding affinity and introduce favorable physicochemical properties in drug candidates. Among its derivatives, substituted 3-amino-3-methylazetidines have emerged as a particularly versatile core, demonstrating a wide spectrum of biological activities. This guide provides a technical exploration of this chemical class, synthesizing current knowledge on its synthesis, key therapeutic potentials, structure-activity relationships, and the experimental methodologies crucial for its evaluation. We will delve into its significant promise in developing novel agents for infectious diseases and central nervous system disorders, offering field-proven insights into the causality behind experimental design and compound optimization.

Introduction: The Azetidine Scaffold in Drug Discovery

Small, saturated heterocycles are foundational building blocks in drug design, and the azetidine moiety is a prime example of a scaffold that has gained prominence. Unlike more flexible aliphatic chains or rigid aromatic rings, the azetidine core provides a well-defined three-dimensional vector for substituents, which can be critical for precise interaction with biological targets. The introduction of a methyl group at the C-3 position alongside an amino group creates a chiral center and a key functional handle for further diversification, giving rise to the 3-amino-3-methylazetidine framework. This specific arrangement has proven to be a fruitful starting point for discovering compounds with diverse and potent biological activities, from antimicrobial to neurological applications.

Core Synthetic Strategies

The successful exploration of the 3-amino-3-methylazetidine scaffold is underpinned by robust and versatile synthetic routes. A primary and highly effective method involves the reductive amination of a protected 3-azetidinone precursor. This approach allows for the systematic introduction of a wide array of substituents, facilitating comprehensive structure-activity relationship (SAR) studies.

General Synthetic Workflow

The synthesis typically commences with a commercially available N-protected 3-azetidinone, such as N-Boc-3-azetidinone. The key transformation is a reductive amination reaction with a selected primary amine in the presence of a mild reducing agent.

Caption: Mechanism of Action as a Triple Reuptake Inhibitor (TRI).

-

Structure-Activity Relationship: SAR studies in this area have shown that the nature of the substituents on the amino group is critical for potency and selectivity. For instance, it has been observed that increased bulkiness of the R¹ group can be detrimental to reuptake inhibitory activity.[1] The optimization process for these compounds often involves balancing potency with other critical drug-like properties, such as microsomal stability, cytochrome P450 (CYP) inhibition, and hERG channel activity. [2]

Conceptual Framework for SAR Analysis

A systematic SAR study is the cornerstone of transforming a biologically active "hit" compound into a viable "lead" candidate. This involves synthesizing and testing a series of analogues to understand which molecular features are essential for activity.

Caption: Conceptual Flow of a Structure-Activity Relationship (SAR) Study.

This iterative process allows researchers to build a predictive model of how chemical structure translates to biological function, guiding the rational design of more potent and selective compounds. [3]

Experimental Protocols & Methodologies

The trustworthiness of any claim regarding biological activity rests on robust and reproducible experimental protocols. Below are methodologies central to evaluating the compounds discussed.

Protocol 1: General Synthesis of 3-Substituted Aminoazetidines[1]

-

Reactant Preparation: Dissolve N-Boc-3-azetidinone (1.0 eq.) and the desired primary amine (1.1 eq.) in a suitable solvent, such as methylene chloride (DCM).

-

Initiation: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) to the mixture at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer twice with DCM.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography to yield the N-Boc protected intermediate.

-

Deprotection: Dissolve the purified intermediate in DCM and add an excess of trifluoroacetic acid (TFA) or a solution of 4N HCl in dioxane. Stir at room temperature for 2-4 hours.

-

Isolation: Remove the solvent and excess acid under reduced pressure to yield the final amine salt product.

**Protocol 2: Antimycobacterial Susceptibility Testing (REMA)[3][4]

-

Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial two-fold dilutions in a 96-well microplate using appropriate mycobacterial growth medium (e.g., Middlebrook 7H9).

-

Inoculum Preparation: Grow a culture of the mycobacterial strain (e.g., M. tuberculosis H37Rv) to mid-log phase. Adjust the bacterial suspension to a McFarland standard of 1.0, then dilute 1:20 in growth medium.

-

Inoculation: Add 100 µL of the diluted bacterial inoculum to each well of the 96-well plate containing the test compound. Include positive (cells only) and negative (medium only) controls.

-

Incubation: Seal the plate and incubate at 37°C for 7 days.

-

Readout: Add 30 µL of a resazurin solution to each well and incubate for an additional 24 hours.

-

Data Analysis: Assess the color change visually. A blue color indicates no bacterial growth (inhibition), while a pink color indicates bacterial growth. The Minimum Inhibitory Concentration (MIC) is defined as the lowest compound concentration that prevents the color change from blue to pink.

Protocol 3: Neurotransmitter Transporter Uptake Assay[1][5]

-

Cell Culture: Culture human embryonic kidney 293 (HEK293) cells that are stably transfected to express the human serotonin (hSERT), norepinephrine (hNET), or dopamine (hDAT) transporter.

-

Assay Preparation: Plate the cells in a 96-well plate and allow them to adhere overnight.

-

Compound Addition: Wash the cells with Krebs-Ringer-HEPES (KRH) buffer. Add varying concentrations of the test compound (prepared in KRH buffer) to the wells and pre-incubate for 10-20 minutes at 37°C.

-

Substrate Addition: Initiate the uptake reaction by adding a mixture of a radiolabeled neurotransmitter (e.g., [³H]5-HT, [³H]NE, or [³H]DA) and its corresponding unlabeled version.

-

Incubation & Termination: Incubate for a short period (e.g., 1-10 minutes) at 37°C. Terminate the uptake by rapidly washing the cells with ice-cold KRH buffer.

-

Quantification: Lyse the cells and measure the amount of radiolabeled neurotransmitter taken up using a liquid scintillation counter.

-

Data Analysis: Calculate the percent inhibition of uptake at each compound concentration relative to a vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Conclusion and Future Directions

Substituted 3-amino-3-methylazetidines have unequivocally established their value as a versatile scaffold for drug discovery. The research highlighted herein demonstrates their potent activities as both antimycobacterial agents and CNS-acting triple reuptake inhibitors. The synthetic tractability of the core allows for extensive and rapid exploration of the chemical space, facilitating robust SAR studies.

Future research should focus on optimizing the pharmacokinetic and safety profiles of lead compounds. For anti-TB agents, this includes improving metabolic stability and reducing potential off-target toxicities. For TRIs, fine-tuning the potency ratios for SERT, NET, and DAT could lead to tailored antidepressant profiles with improved efficacy and tolerability. Furthermore, the inherent versatility of this scaffold suggests that its potential is not limited to these two areas, and screening against other target classes, such as kinases or proteases, may unveil new and exciting therapeutic opportunities.

References

- Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154.

- Parisi, G., et al. (n.d.). Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. ACS Medicinal Chemistry Letters.

- Li, Y., et al. (2024). Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly. Journal of Medicinal Chemistry.

- ResearchGate. (n.d.).

- Li, Y., et al. (2024). Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly.

- Han, Y., et al. (2016). Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine.

-

Smajić, Dž., et al. (2022). Design, synthesis and biological evaluation of substituted 3-amino-N-(thiazol-2-yl)pyrazine-2-carboxamides as inhibitors of mycobacterial methionine aminopeptidase 1. Bioorganic Chemistry, 118, 105489. [Link]

-

Han, Y., et al. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Journal of Medicinal Chemistry, 55(18), 8188-92. [Link]

- Drug Design Org. (2005).

Sources

Navigating the Landscape of 3,3-Disubstituted Azetidines: A Technical Guide to Tert-butyl 3-amino-3-methylazetidine-1-carboxylate

A Note on the Target Compound: Initial searches for "Tert-butyl 3-(aminomethyl)-3-methylazetidine-1-carboxylate" did not yield a conclusive entry in authoritative chemical databases. This suggests the compound may be novel, not widely synthesized, or referred to under a different nomenclature. To ensure the scientific integrity and utility of this guide, we will focus on the closely related and well-documented compound, tert-butyl 3-amino-3-methylazetidine-1-carboxylate . This molecule shares the key structural feature of a quaternary center at the 3-position of the azetidine ring, making it a valuable and representative subject for researchers in drug discovery.

Introduction: The Azetidine Scaffold in Modern Medicinal Chemistry

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in contemporary drug design.[1] Its inherent ring strain and conformational rigidity provide a unique three-dimensional geometry that can enhance binding affinity and selectivity for biological targets.[2] Unlike more flexible aliphatic amines, the constrained nature of the azetidine ring allows for precise orientation of substituents, a critical factor in optimizing interactions with enzymes and receptors. Furthermore, the introduction of a quaternary center, as seen in 3,3-disubstituted azetidines, offers a sophisticated strategy to explore novel chemical space and fine-tune physicochemical properties.

This guide provides an in-depth technical overview of tert-butyl 3-amino-3-methylazetidine-1-carboxylate, a key building block for the synthesis of more complex molecules in drug discovery programs.

Core Molecular Identifiers

Accurate identification is paramount in chemical synthesis and documentation. The following table summarizes the key identifiers for tert-butyl 3-amino-3-methylazetidine-1-carboxylate.

| Identifier | Value |

| IUPAC Name | tert-Butyl 3-amino-3-methylazetidine-1-carboxylate |

| CAS Number | 1158758-77-0[3] |

| Molecular Formula | C₉H₁₈N₂O₂[3] |

| Molecular Weight | 186.25 g/mol [3] |

| Canonical SMILES | CC1(CN(C1)C(=O)OC(C)(C)C)N[3] |

| InChI | InChI=1S/C9H18N2O2/c1-8(10)5-11(6-8)7(12)13-9(2,3)4/h5-6,10H2,1-4H3 |

| InChI Key | LDWZHGRHSCFIJE-UHFFFAOYSA-N[3] |

Synthesis and Chemical Reactivity

The synthesis of 3,3-disubstituted azetidines presents unique challenges due to the ring strain inherent in the four-membered ring system. However, several synthetic strategies have been developed to access these valuable scaffolds.

Conceptual Synthesis Workflow

The following diagram illustrates a conceptual workflow for the synthesis of 3,3-disubstituted azetidines, highlighting the key transformations that could lead to the target molecule.

Caption: Conceptual workflow for the synthesis of the target molecule.

Key Synthetic Considerations:

-

Ring Formation: The construction of the azetidine ring is a critical step. Common methods include intramolecular cyclization of γ-amino alcohols or related precursors.

-

Introduction of the Quaternary Center: The formation of the 3,3-disubstituted pattern often involves reactions with a suitable azetidin-3-one precursor. Methodologies like the Strecker synthesis (using a ketone, amine, and cyanide source) or addition of organometallic reagents can be employed to install the desired substituents.

-

Protecting Group Strategy: The use of the tert-butyloxycarbonyl (Boc) group is a deliberate choice. It protects the azetidine nitrogen from unwanted side reactions during synthesis and can be readily removed under acidic conditions to allow for further derivatization.

Applications in Drug Discovery and Medicinal Chemistry

Azetidine derivatives are increasingly sought after in drug discovery for their ability to impart favorable properties to lead compounds.

-

Scaffold for Novel Chemical Entities: Tert-butyl 3-amino-3-methylazetidine-1-carboxylate serves as a versatile building block. The primary amine at the 3-position provides a reactive handle for the introduction of a wide array of functional groups through amide coupling, reductive amination, and other nitrogen-based chemistries.

-

Modulation of Physicochemical Properties: The rigid, three-dimensional nature of the azetidine core can improve aqueous solubility and metabolic stability compared to more lipophilic and flexible aliphatic chains. The gem-dimethyl substitution pattern can also shield adjacent functional groups from metabolic degradation.

-

Bioisosteric Replacement: The azetidine moiety can act as a bioisostere for other cyclic and acyclic structures, allowing for the fine-tuning of a compound's pharmacological profile while maintaining key binding interactions.

Substituted azetidines have been successfully incorporated into a wide range of biologically active molecules, including enzyme inhibitors and G protein-coupled receptor (GPCR) modulators.[2] The unique structural features of compounds like tert-butyl 3-amino-3-methylazetidine-1-carboxylate make them valuable tools for medicinal chemists aiming to develop next-generation therapeutics.[1]

Conclusion

Tert-butyl 3-amino-3-methylazetidine-1-carboxylate is a prime example of a modern building block that enables the exploration of novel chemical space in drug discovery. Its 3,3-disubstituted pattern offers a unique combination of structural rigidity and synthetic versatility. As the demand for sp³-rich, three-dimensional molecules continues to grow, the strategic use of such advanced intermediates will be crucial in the development of new and effective medicines.

References

-

AcrosPharmatech. tert-Butyl 3-amino-3-methylazetidine-1-carboxylate. Available at: [Link]

Sources

A Technical Guide to the Discovery and Synthesis of Novel gem-Disubstituted Azetidines

Abstract

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has transitioned from a synthetic curiosity to a cornerstone motif in modern medicinal chemistry.[1][2] Its unique conformational constraints and ability to improve physicochemical properties, such as metabolic stability and aqueous solubility, have made it a highly sought-after bioisostere.[3][4] This guide focuses specifically on gem-disubstituted azetidines, a subclass that offers a fixed three-dimensional vector for substituents, providing a powerful tool for probing and optimizing interactions with biological targets. We will dissect the foundational synthetic strategies, from classical intramolecular cyclizations to cutting-edge photocatalytic and strain-release methodologies, providing both mechanistic rationale and field-proven experimental protocols for the discerning research scientist.

The Strategic Imperative for gem-Disubstitution

In drug design, controlling the spatial orientation of functional groups is paramount. While monosubstituted azetidines offer valuable exit vectors, the introduction of a geminal disubstitution at the C2 or C3 position creates a conformationally rigid stereocenter. This rigidity minimizes the entropic penalty upon binding to a target protein and allows for the precise projection of substituents into defined pockets of a binding site. This structural feature is found in numerous drug candidates and approved pharmaceuticals, where it often replaces more flexible or metabolically labile groups.[5] The synthetic challenge, however, lies in efficiently constructing the strained four-membered ring while simultaneously installing two substituents on the same carbon atom.

Core Synthetic Strategies: A Mechanistic Overview

The construction of the azetidine ring has historically been challenging due to unfavorable ring strain.[2] However, a diverse array of synthetic methods has been developed to overcome this hurdle. The choice of strategy is often dictated by the desired substitution pattern and the availability of starting materials.

Caption: Core synthetic pathways to gem-disubstituted azetidines.

Intramolecular Cyclization: The Foundational Approach

The most classical and direct method for forming the azetidine ring is through the intramolecular nucleophilic substitution of a γ-functionalized amine.[6][7] The nitrogen atom acts as an intramolecular nucleophile, displacing a leaving group (e.g., a halide or sulfonate ester) at the γ-position.

Causality and Control: The success of this method hinges on several factors. The precursor must be designed to favor the 4-exo-tet cyclization over competing intermolecular reactions like dimerization or polymerization. This is typically achieved by performing the reaction under high-dilution conditions. The choice of the leaving group is also critical; mesylates and tosylates are commonly used as they are readily displaced. The base used for the cyclization must be strong enough to deprotonate the amine (if it's in a salt form) but should not promote elimination side reactions.

[2+2] Cycloaddition: The Aza Paternò-Büchi Reaction

The aza Paternò-Büchi reaction is a powerful photochemical [2+2] cycloaddition between an imine and an alkene to directly form the azetidine ring.[8][9] This method is highly convergent but has been historically limited by challenges such as the rapid E/Z isomerization of the excited imine, which provides a non-productive relaxation pathway.[8]

Modern Advances: Recent breakthroughs have harnessed visible-light photocatalysis to overcome these limitations.[10][11] By using specific photocatalysts, such as iridium complexes, it is possible to selectively excite the imine component to its triplet state, which then undergoes efficient cycloaddition with a wide range of alkenes.[10][12] This approach is characterized by its operational simplicity and mild reaction conditions.[10]

Caption: Simplified mechanism of a photocatalytic Aza Paternò-Büchi reaction.

Ring Expansion of Aziridines

One-carbon ring expansion of readily available aziridines provides an elegant route to azetidines.[13] These transformations can be achieved through various mechanisms, including the[3][14]-Stevens rearrangement of aziridinium ylides.[15][16] In this process, a carbene or carbene equivalent is added to the aziridine nitrogen, forming a transient ylide that rearranges to the ring-expanded azetidine.

Expert Insight: A key challenge in this approach is controlling the fate of the highly reactive ylide intermediate.[16] Recent advances in biocatalysis have demonstrated remarkable control, utilizing engineered "carbene transferase" enzymes to not only favor the desired[3][14]-Stevens rearrangement over competing pathways but also to achieve exceptionally high enantioselectivity.[15][16]

Modular Synthesis via Azetidinylation Reagents

A significant advancement in the synthesis of 3,3-disubstituted azetidines involves a modular approach using pre-formed "azetidinylation reagents".[3][14] This strategy avoids the de novo construction of the ring in the final step. Instead, a reactive azetidine intermediate, such as an azetidine trichloroacetimidate ester, is prepared and subsequently reacted with a wide range of nucleophiles in the presence of a Lewis acid catalyst.[3]

Trustworthiness of the Method: This protocol is self-validating due to its modularity and broad scope. The success with a diverse set of nucleophiles demonstrates its robustness. The use of a mild Lewis acid like Scandium (III) triflate (Sc(OTf)₃) is key, as it is strong enough to activate the imidate for nucleophilic attack but is tolerant of many functional groups, which is a common limitation in other methods.[3][14]

Experimental Protocols & Data

Protocol: Intramolecular Cyclization of a γ-Amino Alcohol

This protocol is a generalized procedure based on established methods for converting γ-amino alcohols into azetidines.[7]

Workflow Diagram:

Caption: Workflow for azetidine synthesis via intramolecular cyclization.

Step-by-Step Methodology:

-

Activation of the Hydroxyl Group (Mesylation):

-

Dissolve the γ-amino alcohol (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., argon).

-

Cool the solution to 0 °C using an ice bath.

-

Add triethylamine (Et₃N, 1.5 eq) dropwise, followed by the dropwise addition of methanesulfonyl chloride (MsCl, 1.2 eq).[7]

-

Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor for the consumption of the starting material by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous NaHCO₃ solution and extract the product with CH₂Cl₂ (3x).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude mesylate is often sufficiently pure for the next step.

-

-

Cyclization:

-

Dissolve the crude mesylate in a suitable solvent such as tetrahydrofuran (THF).

-

Add a strong, non-nucleophilic base (e.g., sodium hydride, NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C. Caution: NaH reacts violently with water and generates H₂ gas.

-

Allow the reaction to warm to room temperature and stir until TLC analysis indicates the formation of the azetidine product is complete.

-

Carefully quench the reaction by adding saturated aqueous NH₄Cl solution.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers, and concentrate.

-

Purify the crude product by silica gel column chromatography to yield the desired azetidine.

-

Protocol: Modular Synthesis of a 3,3-Disubstituted Azetidine

This protocol is adapted from the work of Li and coworkers for the modular synthesis of 3,3-disubstituted azetidines.[3]

Step-by-Step Methodology:

-

To a flame-dried flask containing 4Å molecular sieves (100 mg), add Scandium (III) triflate (Sc(OTf)₃, 9.8 mg, 10 mol %).

-

Under an argon atmosphere, add the azetidine trichloroacetimide ester starting material (0.20 mmol), the desired nucleophile (0.30 mmol), and dry dichloromethane (CH₂Cl₂, 1.5 mL).

-

Stir the mixture at 35 °C.

-

Monitor the reaction progress by TLC. The reaction typically takes around 12 hours for complete consumption of the starting azetidine ester.[3]

-

Once complete, remove the solvent under reduced pressure.

-

Purify the resulting residue by chromatography on a silica gel column to afford the final 3,3-disubstituted azetidine product.

Table 1: Comparison of Key Synthetic Methodologies

| Feature | Intramolecular Cyclization | Aza Paternò-Büchi | Ring Expansion | Modular Synthesis |

| Key Transformation | C-N bond formation | [2+2] Cycloaddition | C-C bond insertion | C-C/C-X bond formation |

| Common Precursors | γ-Haloamines, γ-Amino alcohols | Imines, Alkenes | Aziridines, Diazo compounds | Azetidinylation reagents, Nucleophiles |

| Typical Conditions | Base, High dilution | UV or Visible light, Photocatalyst | Metal catalyst (e.g., Cu, Rh) or Biocatalyst | Lewis acid (e.g., Sc(OTf)₃), Anhydrous |

| Key Advantages | Straightforward, reliable | Highly convergent, atom-economical | Access to complex scaffolds | Broad scope, high functional group tolerance[3][14] |

| Common Limitations | Intermolecular side reactions | Limited to certain imine/alkene classes | Substrate-specific, potential side reactions | Requires synthesis of the azetidinylation reagent |

Conclusion and Future Outlook

The synthesis of gem-disubstituted azetidines has evolved significantly, moving from challenging, substrate-specific methods to robust, modular, and photocatalytic strategies. The ability to reliably and diversely functionalize this privileged scaffold is of immense value to drug discovery programs. Future innovations will likely focus on developing enantioselective variants of these reactions, expanding the substrate scope even further, and integrating these methods into automated synthesis platforms to accelerate the discovery of new chemical entities. The continued exploration of novel reactivity, such as leveraging the ring strain of intermediates like 1-azabicyclo[1.1.0]butanes, promises to deliver even more powerful tools for accessing these critical building blocks.[17][18]

References

-

Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. Available at: [Link][14][19]

-

Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. ACS Publications. Available at: [Link][3]

-

Synthesis of 2,2‐disubstituted azetidines, pyrrolidines, piperidines,... ResearchGate. Available at: [Link][20]

-

Synthesis of azetidines via visible-light-mediated intermolecular [2+2] photocycloadditions. Nature Chemistry. Available at: [Link][10]

-

Radical strain-release photocatalysis for the synthesis of azetidines. ChemRxiv. Available at: [Link][17]

-

Biocatalytic One-Carbon Ring Expansion of Aziridines to Azetidines via a Highly Enantioselective[3][14]-Stevens Rearrangement. National Institutes of Health (NIH). Available at: [Link][15]

-

Synthesis of azetidines by aza Paternò–Büchi reactions. National Institutes of Health (NIH). Available at: [Link][8]

-

Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions. ResearchGate. Available at: [Link][11]

-

Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Available at: [Link][21]

-

Rare Gold-Catalyzed 4-exo-dig Cyclization for Ring Expansion of Propargylic Aziridines toward Stereoselective (Z)-Alkylidene Azetidines... ACS Publications. Available at: [Link][13]

-

Synthesis of azetidines by aza Paternò–Büchi reactions. RSC Publishing. Available at: [Link][9]

-

Photocatalytic Azetidine Synthesis by Aerobic Dehydrogenative [2 + 2] Cycloadditions of Amines with Alkenes. ACS Publications. Available at: [Link][22]

-

Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. National Institutes of Health (NIH). Available at: [Link][23]

-

Intramolecular, Visible-Light-Mediated Aza Paternò–Büchi Reactions of Unactivated Alkenes. ACS Publications. Available at: [Link][4]

-

New developments in (aza) Paternò-Büchi reactions. ACS Fall 2025. Available at: [Link][24]

-

Synthesis of Azetidines. Progress in Chemistry. Available at: [Link][6]

-

Biocatalytic One-Carbon Ring Expansion of Aziridines to Azetidines via a Highly Enantioselective[3][14]-Stevens Rearrangement. Journal of the American Chemical Society. Available at: [Link][16]

-

Synthesis of azetidines via visible-light-mediated intermolecular [2+2] photocycloadditions. Nature Portfolio. Available at: [Link][12]

-

The synthesis of azetidines with intramolecular cyclization of homoallylamines. ResearchGate. Available at: [Link][25]

-

The synthesis of azetidines with intramolecular cyclization of... ResearchGate. Available at: [Link][26]

-

Acid-Mediated Ring Expansion of 2,2-Disubstituted Azetidine Carbamates to 6,6-Disubstituted 1,3-Oxazinan-2-ones. ACS Publications. Available at: [Link][27]

-

An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. Available at: [Link][5]

-

"Synthesis of Novel Azetidines" by Amber Thaxton. ScholarWorks@UNO. Available at: [Link][28]

-

Azetidines of pharmacological interest. PubMed. Available at: [Link][2]

-

Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. PubMed. Available at: [Link][29]

-

Relevance and chemistry of azetidines and ABBs a, Relevance of the... ResearchGate. Available at: [Link][30]

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Synthesis of Azetidines [manu56.magtech.com.cn]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis of azetidines by aza Paternò–Büchi reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of azetidines by aza Paternò–Büchi reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 10. Synthesis of azetidines via visible-light-mediated intermolecular [2+2] photocycloadditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. communities.springernature.com [communities.springernature.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. | Semantic Scholar [semanticscholar.org]

- 15. Biocatalytic One-Carbon Ring Expansion of Aziridines to Azetidines via a Highly Enantioselective [1,2]-Stevens Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. chemrxiv.org [chemrxiv.org]

- 18. benchchem.com [benchchem.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

- 21. pubs.rsc.org [pubs.rsc.org]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]

- 24. New developments in (aza) Paternò-Büchi reactions - American Chemical Society [acs.digitellinc.com]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. pubs.acs.org [pubs.acs.org]

- 28. "Synthesis of Novel Azetidines" by Amber Thaxton [scholarworks.uno.edu]

- 29. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

Technical Guide: Predicted Physicochemical Profile of Tert-butyl 3-(aminomethyl)-3-methylazetidine-1-carboxylate

A Senior Application Scientist's Perspective on pKa and logP for Drug Discovery

Executive Summary

In the landscape of modern drug discovery, a molecule's success is intrinsically linked to its physicochemical properties. These parameters govern its journey through the body—from absorption and distribution to metabolism and excretion (ADMET). This guide provides an in-depth analysis of two such critical properties, the acid dissociation constant (pKa) and the partition coefficient (logP), for the novel scaffold, Tert-butyl 3-(aminomethyl)-3-methylazetidine-1-carboxylate. By integrating computational predictions with established experimental principles, we aim to provide researchers, scientists, and drug development professionals with a predictive understanding of this molecule's behavior, thereby informing its strategic progression in the development pipeline.

Introduction: The Foundational Role of pKa and logP in Medicinal Chemistry

Tert-butyl 3-(aminomethyl)-3-methylazetidine-1-carboxylate is a substituted azetidine, a class of compounds gaining prominence in medicinal chemistry for their desirable properties as bioisosteres and constrained scaffolds. Before significant resources are invested in synthesizing and testing such a candidate, in silico profiling is an indispensable first step.

-

pKa (Acid Dissociation Constant): This value is the negative logarithm of the acid dissociation constant (Ka) and indicates the strength of an acid or base.[1] In drug development, pKa is paramount as it determines the ionization state of a molecule at a given pH.[1][2] Since the human body comprises compartments with varying pH levels (e.g., stomach ~pH 1.5-3.5, blood ~pH 7.4, small intestine ~pH 6-7.4), a drug's charge state will change as it transits through these environments. This charge profoundly impacts solubility, membrane permeability, protein binding, and target engagement.[3][4] For instance, an ionized drug is typically more water-soluble but less able to cross lipid-rich cell membranes.[1]

-

logP (Partition Coefficient): The logarithm of the partition coefficient, logP, is the canonical measure of a compound's lipophilicity (affinity for a lipid-like environment) versus its hydrophilicity (affinity for an aqueous environment).[5] It is defined as the ratio of the concentration of a neutral compound in a two-phase system of octanol and water.[5][6] Lipophilicity is a key determinant of a drug's ADMET profile.[7] According to Lipinski's "Rule of 5," a widely recognized guideline for oral bioavailability, a logP value of less than 5 is generally preferred for drug candidates.[5][8]

Together, pKa and logP provide a foundational snapshot of a molecule's "drug-likeness" and potential pharmacokinetic behavior.

Predicted Physicochemical Properties

| Property | Predicted Value | Interpretation |

| pKa | ~9.5 ± 0.5 | The molecule is a moderately strong base. At physiological pH (7.4), the primary amine will be >99% protonated (cationic). |

| logP | ~0.8 ± 0.4 | The neutral form of the molecule is slightly lipophilic, but its overall character is balanced. |

| logD at pH 7.4 | ~ -1.5 ± 0.5 | The effective lipophilicity at physiological pH is low, indicating high aqueous solubility due to ionization. |

Note: These values are consensus estimates derived from various computational algorithms. For ionizable molecules like this one, the Distribution Coefficient (logD) is often more informative than logP. LogD accounts for the pH-dependent distribution of both the ionized and non-ionized forms of the compound.[7][9]

Computational Prediction Methodologies: The 'In Silico' Laboratory

The prediction of pKa and logP relies on sophisticated computational methods that range from empirical models to first-principles quantum mechanics.[10][11]

Causality of Method Selection

-

For pKa: The primary amine in the target molecule is a common functional group. Therefore, empirical and machine-learning models trained on large databases containing similar amines are expected to yield accurate predictions quickly.[10][12] Quantum mechanical (QM) methods, while more computationally intensive, can provide deeper insight by calculating the free energy change of protonation, offering a physics-based validation of the empirical results.[12][13]

-

For logP: Fragment-based methods are the workhorse of the industry for logP prediction.[11] These algorithms deconstruct the molecule into known fragments with established lipophilicity contributions and sum them up, applying correction factors for intramolecular interactions.[5][11] This approach is rapid and generally reliable for drug-like molecules.

Workflow for Computational Prediction

The general workflow for predicting these key physicochemical parameters is a multi-step process that ensures accuracy and confidence in the results.

Caption: Workflow for computational prediction of pKa and logD.

Scientific Interpretation and Implications for Drug Development

-

High Basicity (Predicted pKa ~9.5): The aminomethyl group's pKa indicates that at physiological pH (7.4), the molecule will exist almost exclusively in its protonated, cationic form.

-